D-3-Bromocamphor-10-sulfonic acid monohydrate

Description

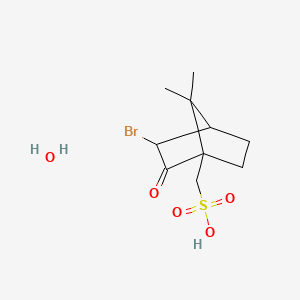

D-3-Bromocamphor-10-sulfonic acid monohydrate (CAS: 24262-38-2; alternative CAS: 209736-59-4) is a chiral sulfonic acid derivative of camphor, widely utilized in stereochemical resolution and asymmetric synthesis. Its molecular formula is C₁₀H₁₅BrO₄S·H₂O (molecular weight: 311.19 g/mol), featuring three stereocenters that confer enantioselective properties. The compound’s InChIKey (XUJHKPSBHDQIOD-UHFFFAOYSA-N) and SMILES string (OS(CC12C(=O)C(Br)C(CC1)C2(C)C)(=O)=O) highlight its bicyclic terpene backbone with a bromine substituent at the 3-position and a sulfonic acid group at the 10-position.

This compound is commercially available as a high-purity chiral reagent (99%) and is critical in resolving racemic mixtures, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZLIPHNDCFLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370161 | |

| Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209736-59-4, 24262-38-2, 206860-46-0 | |

| Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3-Bromocamphor-10-sulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route A: Direct Bromination-Sulfonation of Camphor

Step 1: Bromination at C3

Camphor undergoes electrophilic bromination using bromine (Br₂) or HBr in acetic acid, selectively substituting the C3 position due to steric and electronic directing effects of the ketone group. Reaction conditions (e.g., 0–5°C, 12–24 hr) control regioselectivity.

Step 2: Sulfonation at C10

The brominated intermediate reacts with concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) at 50–80°C. Sulfonation occurs at the C10 methyl group, forming the sulfonic acid. Excess sulfonating agent is neutralized with aqueous NaOH.

Step 3: Hydration and Crystallization

The crude sulfonic acid is dissolved in hot water, filtered to remove impurities, and cooled to precipitate the monohydrate. Recrystallization from ethanol-water mixtures enhances purity.

Route B: Sulfonation Followed by Bromination

Step 1: Camphor-10-sulfonic Acid Synthesis

Camphor reacts with H₂SO₄ to yield camphor-10-sulfonic acid, leveraging the electron-withdrawing sulfonic group to activate the C3 position for subsequent bromination.

Step 2: Bromination at C3

Electrophilic bromination introduces Br at C3 using N-bromosuccinimide (NBS) or Br₂ under radical or ionic conditions. NBS may offer better control over selectivity.

Step 3: Isolation of Monohydrate

Similar to Route A, hydration and crystallization yield the monohydrate form.

Critical Analysis of Methodological Challenges

Regioselectivity in Bromination

The C3 position’s accessibility in camphor derivatives makes it the primary bromination site, but competing reactions at C2 or C8 may occur. Polar solvents (e.g., acetic acid) favor ionic mechanisms, enhancing C3 selectivity over radical pathways.

Sulfonation Efficiency

Sulfonation at C10 is thermodynamically favored due to the stability of the tertiary sulfonate. However, prolonged reaction times or elevated temperatures risk sulfone formation or decomposition. Kinetic control (short reaction times at 50°C) optimizes yield.

Optical Purity Considerations

Racemization during sulfonation or bromination must be minimized to preserve the D-configuration. Low-temperature sulfonation (≤60°C) and inert atmospheres are critical.

Industrial-Scale Production Insights

Commercial suppliers (e.g., Nordmann) likely employ continuous flow reactors for bromination and sulfonation, ensuring consistent regioselectivity and reduced side reactions. Key industrial parameters include:

-

Bromination : 0.5–1.0 equivalents Br₂, 0–5°C, 12–18 hr

-

Sulfonation : 1.2 equivalents H₂SO₄, 60°C, 4–6 hr

-

Crystallization : Ethanol-water (3:1 v/v), cooling rate 1°C/min

Typical yields range from 65–75%, with purity ≥98% confirmed by HPLC.

Applications in Chiral Resolution

This compound resolves racemic amines via diastereomeric salt formation. For example, in D-arginine production:

-

Salt Formation : DL-arginine reacts with 0.6–1.1 equivalents of the sulfonic acid in aqueous ethanol, precipitating the L-arginine sulfonate salt.

-

Filtration : The insoluble L-salt is removed, leaving D-arginine in solution.

-

Neutralization : D-arginine is liberated by adjusting the pH to 7–8 with NH₄OH.

This method achieves ≥99% enantiomeric excess (ee) and simplifies purification compared to enzymatic resolution .

Chemical Reactions Analysis

Types of Reactions: D-3-Bromocamphor-10-sulfonic acid monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as sodium azide or thiols are employed under mild conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives and substituted camphor compounds .

Scientific Research Applications

Organic Synthesis

D-3-Bromocamphor-10-sulfonic acid monohydrate is primarily utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for the production of enantiomerically pure compounds.

Key Applications:

- Chiral Resolution : It serves as an effective resolving agent for racemic mixtures, allowing for the separation of enantiomers. For instance, it has been used to resolve DL-arginine into its D and L forms through photochemical reactions, enhancing the optical purity of the desired product .

- Synthesis of Pharmaceuticals : The compound is involved in synthesizing various pharmaceutical agents, including D-arginine derivatives, which are crucial in developing drugs for conditions like nocturnal enuresis and hereditary angioedema .

In analytical chemistry, this compound is employed in various chromatographic techniques.

Applications:

- Chromatography : It acts as a chiral stationary phase in high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers. This application is critical in ensuring the quality and safety of pharmaceutical products .

Chemical Properties and Safety

This compound has specific chemical properties that contribute to its functionality:

- Molecular Formula : C10H14BrO4S·H2O

- Molecular Weight : 310.18 g/mol

- Purity : Typically available at 99% purity, making it suitable for sensitive applications .

Safety Considerations:

The compound is classified as corrosive and can cause severe skin burns and eye damage. Proper handling procedures must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism by which D-3-Bromocamphor-10-sulfonic acid monohydrate exerts its effects involves its ability to induce chirality in chemical reactions. It interacts with molecular targets through its sulfonic acid group, which can form strong hydrogen bonds and electrostatic interactions with other molecules. This interaction facilitates the formation of optically active compounds by stabilizing specific stereoisomers during the reaction process .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares D-3-Bromocamphor-10-sulfonic acid monohydrate with structurally related camphor sulfonates and monohydrated acids:

Key Differences and Research Findings

(a) Positional Isomerism: C10 vs. C8 Sulfonic Acid Derivatives

- This compound and D-3-Bromocamphor-8-sulfonic acid ammonium salt differ in the position of the sulfonic acid group (C10 vs. C8). This positional shift alters steric and electronic properties, impacting enantioselectivity. For example, the C10 derivative exhibits superior performance in resolving α-amino acid racemates due to optimized chiral cavity geometry.

- The ammonium salt of the C8 derivative demonstrates higher water solubility, making it suitable for aqueous-phase reactions.

(b) Counterion Effects

- The monohydrate form of D-3-Bromocamphor-10-sulfonic acid enhances stability in solid-state storage compared to its anhydrous counterpart. In contrast, the ammonium salt of the C8 analogue is hygroscopic, requiring controlled environments.

(c) Functional Group Variations

- Unlike Tosic acid monohydrate, which lacks stereocenters and bromine, this compound’s chiral framework enables precise enantiomer discrimination.

- Sodium cyanochloranilate monohydrate, a non-camphor derivative, is prioritized in crystallography studies due to its unique hydrogen-bonding network.

Stereochemical and Physicochemical Properties

- This compound has a specific optical rotation ([α]D) influenced by its stereocenters, critical for chiral chromatography.

- Comparative solubility studies show that the C10 monohydrate is less soluble in non-polar solvents (e.g., hexane) than Tosic acid monohydrate but exhibits comparable solubility in ethanol.

Biological Activity

D-3-Bromocamphor-10-sulfonic acid monohydrate (CAS No. 24262-38-2) is a sulfonic acid derivative of camphor, known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of chiral compounds and its antimicrobial properties. This article provides a comprehensive overview of the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHBrOS

- Molecular Weight : 311.19 g/mol

- Melting Point : 117-121°C

- Density : 1.647 g/cm³ (predicted)

- pKa : 1.17 (predicted)

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 20 | |

| Bacillus cereus | 22 | |

| Candida albicans | 18 |

Synthesis and Chiral Resolution

This compound is utilized as a resolving agent in asymmetric synthesis. It has been effectively used to resolve racemic mixtures into their enantiomers, which is crucial in pharmaceutical applications where the efficacy and safety profiles of enantiomers can differ significantly.

A notable study highlighted its use in the precipitation-induced asymmetric transformation of DL-p-hydroxyphenylglycine (HPG), leading to high yields of the desired enantiomer with excellent optical purity .

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of this compound against clinical strains of bacteria. The compound showed moderate to strong activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms . -

Chiral Resolution :

In another research effort, D-3-Bromocamphor-10-sulfonic acid was employed to resolve racemic p-hydroxyphenylglycine into its active enantiomers, which are precursors for semisynthetic penicillins and cephalosporins. The resolution process yielded high optical purity and demonstrated the compound's utility in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.